molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B6164342
CAS No.: 72567-47-6
M. Wt: 217.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a methyl group at the 6-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide can yield intermediates that are further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrazolo[3,4-b]pyridine core.

    6-methylpyridine: Contains the methyl group but lacks the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core.

    1H-pyrazolo[3,4-b]pyridine: Lacks both the methyl and trifluoromethyl groups.

Uniqueness

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to the combination of its pyrazolo[3,4-b]pyridine core with both methyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72567-47-6

Molecular Formula

C8H6F3N3O

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.